3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide is a nitrogen heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its complex structure, which includes a benzofuran ring, an ethylthio group, and an acetamido group.
Mechanism of Action
Target of Action
Benzofuran compounds are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran compounds can vary greatly depending on their specific structure and the biological system they interact with . Without specific information on “3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide”, it’s difficult to provide a detailed explanation of its interaction with its targets.
Biochemical Pathways
Benzofuran compounds can affect a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzofuran ring or the acetamido group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzofuran ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of cellular processes and as a hypoxic cell marker.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor and anti-viral activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran rings but different substituents.
Benzothiophene derivatives: Compounds with a benzothiophene ring instead of a benzofuran ring.
Other heterocyclic compounds: Various nitrogen-containing heterocycles with different functional groups
Uniqueness
3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylthio group, acetamido group, and benzofuran ring together contribute to its versatility and potential for diverse applications.
Properties
IUPAC Name |
3-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-25-13-9-7-12(8-10-13)11-16(22)21-17-14-5-3-4-6-15(14)24-18(17)19(20)23/h3-10H,2,11H2,1H3,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACUDOSVSGJPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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